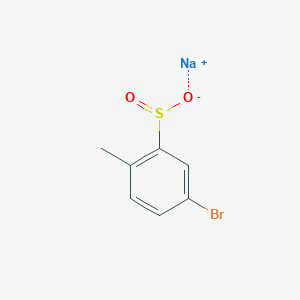

Sodium 5-bromo-2-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H6BrNaO2S |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

sodium;5-bromo-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

OEDAFTVJHVXOCA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 5-bromo-2-methylbenzene-1-sulfinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with significant potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from commercially available precursors, and an exploration of its reactivity and potential applications. By synthesizing information from established chemical principles and data from structurally related compounds, this document serves as a foundational resource for researchers interested in utilizing this reagent for the development of novel molecules in pharmaceuticals and materials science.

Introduction

Sodium aryl sulfinates are a class of organosulfur compounds recognized for their utility and versatile reactivity in organic synthesis.[1] These salts are generally stable, easy to handle, and can function as nucleophiles, electrophiles, or radical precursors under various reaction conditions.[2] Sodium 5-bromo-2-methylbenzene-1-sulfinate, with its bromine and methyl-substituted aromatic ring, offers multiple sites for functionalization, making it a valuable intermediate for the synthesis of complex molecules. This guide will delve into the essential chemical aspects of this compound, providing a technical framework for its effective use in a research and development setting.

Physicochemical Properties

While specific experimental data for sodium 5-bromo-2-methylbenzene-1-sulfinate is not extensively documented, its properties can be reliably inferred from the general characteristics of sodium aryl sulfinates and its precursors.

Table 1: Estimated Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₇H₆BrNaO₂S | Calculated |

| Molecular Weight | 273.08 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | General property of sodium sulfinates.[1] |

| Solubility | Likely soluble in polar solvents such as water and alcohols. | General property of sodium sulfinates. |

| Stability | Generally stable under standard laboratory conditions; moisture-insensitive. | General property of sodium sulfinates.[1] |

| Thermal Stability | Aryl sulfonate surfactants, a related class of compounds, exhibit decomposition temperatures above 230°C, suggesting good thermal stability.[3] | Analogy to related compounds. |

Synthesis of Sodium 5-bromo-2-methylbenzene-1-sulfinate

A robust and scalable synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate can be achieved through a two-step process starting from 4-bromotoluene. The methodology involves the sulfonyl chlorination of the aromatic ring followed by the reduction of the resulting sulfonyl chloride.

Workflow for Synthesis

Caption: Synthetic pathway for Sodium 5-bromo-2-methylbenzene-1-sulfinate.

Step 1: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride

The initial step involves the electrophilic substitution of 4-bromotoluene with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the bromine is also an ortho-, para-director. The sulfonation will preferentially occur at the position ortho to the methyl group due to its stronger activating effect.

Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add 4-bromotoluene to the flask.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10°C.[4] The reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 5-bromo-2-methylbenzene-1-sulfonyl chloride will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction to Sodium 5-bromo-2-methylbenzene-1-sulfinate

The most common method for preparing sodium aryl sulfinates is the reduction of the corresponding sulfonyl chloride.[1] A mixture of sodium sulfite and sodium bicarbonate in water is an effective reducing agent for this transformation.

Protocol:

-

In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

-

Heat the solution to 70-80°C.

-

Gradually add the 5-bromo-2-methylbenzene-1-sulfonyl chloride synthesized in Step 1 to the heated solution with vigorous stirring.

-

Continue heating and stirring for 1-2 hours until the reaction is complete (can be monitored by TLC).

-

Cool the reaction mixture in an ice bath. The sodium 5-bromo-2-methylbenzene-1-sulfinate will precipitate.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain the pure sodium 5-bromo-2-methylbenzene-1-sulfinate.[1]

Chemical Reactivity and Synthetic Applications

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile reagent capable of participating in a variety of chemical transformations. Its reactivity stems from the nucleophilic nature of the sulfinate anion and the potential for radical formation.

Nucleophilic Reactions

The sulfinate anion is a good nucleophile and can react with various electrophiles. This reactivity is fundamental to the formation of sulfones, which are important structural motifs in many biologically active compounds.

-

S-Alkylation: Reaction with alkyl halides will lead to the formation of sulfones.

-

Michael Addition: The sulfinate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl sulfinates are effective coupling partners in palladium-catalyzed reactions, offering an alternative to organoboronic acids.[5] These reactions typically proceed via a desulfinative pathway, where sulfur dioxide is extruded.

Caption: Generalized catalytic cycle for desulfinative cross-coupling.

Radical Reactions

Under oxidative conditions, sodium sulfinates can generate sulfonyl radicals. These radicals can participate in various addition and cyclization reactions, providing a pathway to complex sulfur-containing molecules.[2]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring. A singlet around 2.5 ppm would correspond to the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. A signal around 20 ppm is expected for the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfinate group, typically in the range of 1050-1150 cm⁻¹.

Safety and Handling

No specific safety data sheet (SDS) is available for sodium 5-bromo-2-methylbenzene-1-sulfinate. However, based on the SDS for structurally related compounds like sodium benzenesulfinate and various sulfonyl chlorides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a promising and versatile reagent for organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its diverse reactivity, makes it an attractive building block for the construction of complex molecules. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors, from pharmaceuticals to materials science. Further research into its specific properties and reaction scope is warranted and will undoubtedly expand its applications in the chemical sciences.

References

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(21), 12682–12721. [Link]

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(21), 12682–12721. [Link]

-

Zhang, Z., et al. (2024). Ring-Opening Sulfonylation of Cyclic Sulfonium Salts with Sodium Sulfinates under Transition-Metal- and Additive-Free Conditions. The Journal of Organic Chemistry. [Link]

-

Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate. [Link]

-

Li, Y., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]

-

Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum. [Link]

-

de Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

-

Hu, J., et al. (2015). Fluoroalkylative Aryl Migration of Conjugated N-Arylsulfonylated Amides Using Easily Accessible Sodium Di- and Monofluoroalkanesulfinates. Organic Letters. [Link]

- Google Patents. (Patent No. CN114409576A).

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Da Luza, J., et al. (n.d.). Denitrative Sulfonylation of Nitroarenes with Sodium Sulfinates. The University of Manchester. [Link]

-

Willis, M. C., et al. (2016). Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2. ResearchGate. [Link]

-

Klüpfel, M., & Gevorgyan, V. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(29), 4664-4676. [Link]

-

Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate. r/Chempros. [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-methylbenzenesulfonyl chloride. [Link]

- Google Patents. (Patent No. CN107805212B). Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

PubChem. (n.d.). 5-Bromo-2-methylbenzene-1-sulfonic acid. [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 4. Buy 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 [smolecule.com]

- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

An In-depth Technical Guide to Sodium 5-bromo-2-methylbenzene-1-sulfinate

This technical guide provides a comprehensive overview of sodium 5-bromo-2-methylbenzene-1-sulfinate, a versatile organosulfur compound. While a dedicated CAS number for this specific sulfinate salt is not prominently indexed in public databases, this guide synthesizes information from its corresponding sulfonic acid and general principles of sulfinate chemistry to offer valuable insights for researchers, scientists, and professionals in drug development. The parent compound, 5-bromo-2-methylbenzene-1-sulfonic acid, is registered under CAS number 56919-17-6.[1][2][3] This document will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of the title compound, providing a robust framework for its use in research and development.

Chemical Identity and Physicochemical Properties

Sodium 5-bromo-2-methylbenzene-1-sulfinate is the sodium salt of 5-bromo-2-methylbenzene-1-sulfinic acid. The molecular structure features a benzene ring substituted with a methyl group, a bromine atom, and a sulfinate functional group. The presence of the methyl group, a simple alkyl substituent, can influence the compound's solubility, metabolic stability, and lipophilicity, which are critical parameters in drug design.[4] The bromine atom, a halogen, can modulate the electronic properties of the aromatic ring and serve as a handle for further chemical transformations.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNaO₂S | Inferred |

| Molecular Weight | 273.08 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in water and polar organic solvents | Predicted |

| Stability | Stable under normal conditions, moisture-sensitive | [5] |

Synthesis and Reaction Mechanisms

Sodium sulfinates are typically prepared from their corresponding sulfonyl chlorides.[6] A common and effective method involves the reduction of 5-bromo-2-methylbenzene-1-sulfonyl chloride with a reducing agent such as sodium sulfite. This two-electron reduction of the sulfonyl chloride yields the sodium sulfinate.

Proposed Synthesis Workflow

The synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate can be envisioned as a two-step process starting from 2-methyl-5-bromoaniline.

Caption: Proposed synthetic pathway for sodium 5-bromo-2-methylbenzene-1-sulfinate.

Detailed Experimental Protocol

-

Diazotization of 2-Methyl-5-bromoaniline: To a stirred solution of 2-methyl-5-bromoaniline in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Isolation of Sulfonyl Chloride: The reaction mixture is poured into ice-water, and the precipitated 5-bromo-2-methylbenzene-1-sulfonyl chloride is collected by filtration and washed with cold water.

-

Reduction to Sodium Sulfinate: The crude sulfonyl chloride is added to a solution of sodium sulfite and sodium bicarbonate in water. The mixture is heated to facilitate the reduction.

-

Isolation of Sodium 5-bromo-2-methylbenzene-1-sulfinate: After the reaction is complete, the solution is cooled, and the product is precipitated by the addition of a saturated sodium chloride solution. The solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Applications in Drug Development and Organic Synthesis

Sulfonamides, derived from sulfonic acids, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Sodium sulfinates are key precursors to sulfonamides and other organosulfur compounds.[6]

Precursor to Sulfonamides and Sulfones

Sodium 5-bromo-2-methylbenzene-1-sulfinate can serve as a versatile building block for the synthesis of a variety of sulfonamides and sulfones. The sulfinate moiety can undergo coupling reactions with amines to form sulfonamides or with alkyl and aryl halides to form sulfones. These reactions are often mediated by transition metal catalysts or can proceed under metal-free conditions.[6]

Caption: Synthetic utility of sodium 5-bromo-2-methylbenzene-1-sulfinate.

Role in Modulating Biological Activity

The introduction of the 5-bromo-2-methylphenylsulfonyl moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The methyl group can enhance metabolic stability, while the bromo-substituent can be used for further structural modifications or to enhance binding affinity to a biological target.[4] Sulfonate and sulfinate salts are also utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for sodium 5-bromo-2-methylbenzene-1-sulfinate is not available, general precautions for handling aromatic sulfinates should be followed. These compounds are typically stable solids but can be moisture-sensitive.[5]

Table 2: General Safety Precautions

| Precaution | Details | Reference |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. | [10][11] |

| Handling | Avoid inhalation of dust. Use in a well-ventilated area. | [12] |

| Storage | Store in a tightly sealed container in a cool, dry place. | [12] |

| Spills | Sweep up spills and dispose of in accordance with local regulations. | [10] |

| First Aid | In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention. | [10] |

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate, while not having a readily available dedicated CAS number, represents a potentially valuable building block in medicinal chemistry and organic synthesis. By leveraging the known chemistry of its corresponding sulfonic acid and the general reactivity of sodium sulfinates, researchers can effectively utilize this compound in the development of novel therapeutics and other functional molecules. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering scientists to explore its full potential.

References

-

5-Bromo-2-methylbenzene-1-sulfonic acid | C7H7BrO3S | CID 15155334 - PubChem. (n.d.). Retrieved from [Link]

-

Reddy, R. J., & Kumari, A. H. (2018). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 8(52), 29635–29666. [Link]

-

Marvel, C. S., & Sparberg, M. S. (1928). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 8, 38. [Link]

-

Reddy, R. J., & Kumari, A. H. (2021). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Beilstein Journal of Organic Chemistry, 17, 2383–2429. [Link]

-

Sodium 5-bromo-2-fluorobenzene-1-sulfinate (C6H4BrFO2S) - PubChemLite. (n.d.). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from [Link]

-

Elder, D. P., Delaney, E., Teasdale, A., Eyley, S., Reif, V. D., Jacq, K., Facchine, K. L., Schulte Oestrich, R., Sandra, P., & David, F. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (2025, March). Retrieved from [Link]

-

The Role of Methyl-containing Pharmaceuticals in Modern Medicine - Hilaris Publisher. (2024, March 29). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Bromo-2-methylbenzene-1-sulfonic acid | C7H7BrO3S | CID 15155334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BROMO-2-METHYLBENZENE-1-SULFONIC ACID | 56919-17-6 [chemicalbook.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Spectral Characterization of Sodium 5-bromo-2-methylbenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with potential applications in organic synthesis and pharmaceutical development. As with any specialty chemical, rigorous characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its spectral features. Detailed experimental protocols are provided to enable researchers to acquire high-quality data, and in-depth analysis sections will guide the interpretation of the resulting spectra.

Molecular Structure and Predicted Spectral Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. Sodium 5-bromo-2-methylbenzene-1-sulfinate possesses a substituted aromatic ring, a methyl group, a bromine atom, and an ionic sulfinate group. These features will give rise to distinct signals in each spectroscopic analysis.

Chemical Structure:

Predicted Spectral Highlights:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The substitution pattern will lead to specific chemical shifts and coupling patterns.

-

¹³C NMR: The seven carbon atoms in the benzene ring and the methyl group will each produce a unique signal, with their chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The spectrum will be dominated by strong absorptions from the sulfinate group (S=O stretching), along with characteristic bands for the aromatic ring and the C-H bonds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For sodium 5-bromo-2-methylbenzene-1-sulfinate, ¹H and ¹³C NMR will be the primary techniques.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons on the benzene ring. The methyl group will exhibit a singlet in the aliphatic region.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~2.5 | Singlet | 3H |

| Ar-H (ortho to -SO₂Na) | ~7.5 | Doublet | 1H |

| Ar-H (ortho to -Br) | ~7.2 | Doublet of doublets | 1H |

| Ar-H (para to -Br) | ~7.0 | Doublet | 1H |

Causality behind Predictions: The electron-withdrawing nature of the sulfinate and bromo groups deshields the aromatic protons, shifting them downfield. The methyl group is electron-donating, causing a slight shielding effect. The predicted splitting patterns are based on the expected ortho and meta spin-spin coupling between the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-SO₂Na | ~145 |

| C-Br | ~120 |

| C-CH₃ | ~140 |

| CH₃ | ~20 |

| Aromatic CH | ~125-135 (3 signals) |

Causality behind Predictions: The carbons directly attached to the electronegative bromine and the sulfinate group are expected to be the most deshielded. The methyl carbon will be the most shielded, appearing upfield.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral acquisition.

Trustworthiness of the Protocol: This protocol is a standard operating procedure in academic and industrial laboratories for routine NMR analysis. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal. Shimming ensures a homogeneous magnetic field, leading to sharp spectral lines and better resolution. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, with more scans required for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The IR spectrum of sodium 5-bromo-2-methylbenzene-1-sulfinate will be characterized by strong absorptions from the sulfinate group.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | ~1050-1100 | Strong |

| S=O Symmetric Stretch | ~980-1020 | Strong |

| C-H Aromatic Stretch | ~3000-3100 | Medium |

| C-H Aliphatic Stretch | ~2850-3000 | Medium |

| C=C Aromatic Stretch | ~1450-1600 | Medium-Strong |

| C-S Stretch | ~650-750 | Medium |

| C-Br Stretch | ~500-600 | Medium |

Causality behind Predictions: The S=O bonds in the sulfinate group are highly polar, resulting in strong IR absorptions. The exact positions of these bands can be influenced by the ionic nature of the salt and any potential hydrogen bonding. The other predicted bands are characteristic of the aromatic and aliphatic C-H bonds and the carbon-halogen bond. A study on the IR spectra of aromatic sodium sulfinates supports these predictions.[1]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Caption: Workflow for FT-IR data acquisition using ATR.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern and widely used technique for obtaining IR spectra of solid samples with minimal sample preparation. Collecting a background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor. Applying adequate pressure ensures a high-quality spectrum by maximizing the contact between the sample and the ATR crystal. The sulfonyl group exhibits characteristic vibrational absorption bands in the mid-infrared region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For sodium 5-bromo-2-methylbenzene-1-sulfinate, electrospray ionization (ESI) in negative ion mode would be a suitable technique.

| Ion | Predicted m/z | Comments |

| [M-Na]⁻ | 248.9/250.9 | The molecular anion. The two peaks of approximately equal intensity are due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). |

| [M-Na-SO₂]⁻ | 184.9/186.9 | A common fragmentation pathway for sulfinates is the loss of sulfur dioxide.[3] |

Causality behind Predictions: In negative mode ESI, the sodium cation will be lost, and the sulfinate anion will be detected. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, which will result in a characteristic doublet for all bromine-containing ions. The S-C bond is relatively weak and can cleave to release the stable SO₂ molecule. The low volatility of sulfonic acid salts can make them challenging to analyze by mass spectrometry without derivatization.[4]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition (ESI-TOF)

Caption: Workflow for HRMS data acquisition.

Trustworthiness of the Protocol: High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, a key piece of information for confirming its identity. ESI is a soft ionization technique well-suited for ionic compounds. Filtering the sample prevents clogging of the infusion line. Optimization of source parameters is crucial for maximizing the signal intensity. High-resolution mass spectra can be obtained using a LC-TOF ESI positive mode mass spectrometer.[5]

Summary and Conclusion

The comprehensive spectral characterization of sodium 5-bromo-2-methylbenzene-1-sulfinate is essential for its use in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the fundamental principles of spectroscopy and data from related compounds. The provided experimental protocols offer a reliable starting point for acquiring high-quality data. By following these guidelines, researchers can confidently verify the structure and purity of this important chemical intermediate.

References

-

ChemAxon. (2020, September 12). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved from [Link]

-

Britannica. (2026, January 29). Organosulfur compound. Retrieved from [Link]

-

Morressier. (2018, March 22). Sulfur-33 NMR of organosulfur compounds and polymers. Retrieved from [Link]

- Lindberg, B., & Isotalo, R. (1967). Studies on Sulfinic Acids. VI.

-

MDPI. (2024, July 12). 33S NMR: Recent Advances and Applications. Retrieved from [Link]

-

Oxford Academic. (2019, May 25). Relationship between Strength in Magnetic Field and Spectral Width of Solid-state 33S NMR in an Organosulfur Compound. Retrieved from [Link]

-

Concordia University. (2019, December 10). Applications of Sulfinate Salts. Retrieved from [Link]

-

Identification of sulfonic acids and sulfonates by mass spectrometry. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Retrieved from [Link]

-

Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

Sources

The Solubility Profile of Sodium 5-bromo-2-methylbenzene-1-sulfinate in Organic Solvents: A Predictive and Methodological Approach

An In-Depth Technical Guide for the Drug Development Professional

Executive Summary

The development of novel therapeutic agents frequently involves compounds for which extensive physicochemical data is not yet publicly available. Sodium 5-bromo-2-methylbenzene-1-sulfinate is one such compound. Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and as a reagent in drug development. In the absence of established experimental data, this guide provides a framework for both predicting and systematically determining the solubility of this compound. We will delve into a theoretical analysis based on its molecular structure and analogous compounds, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to serve as a comprehensive resource for researchers, enabling them to generate reliable solubility data essential for their work.

Introduction

Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organic salt with potential applications in medicinal chemistry and pharmaceutical development. The sulfinate functional group is a versatile moiety in organic synthesis. Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for reactions, dictates the feasibility of crystallization for purification, and is a key factor in formulation studies. This guide will provide a robust methodology for characterizing the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate across a spectrum of organic solvents, thereby empowering researchers to confidently integrate this compound into their workflows.

Part 1: Theoretical Framework for Solubility Prediction

A reasonable prediction of solubility can be made by analyzing the molecular structure of sodium 5-bromo-2-methylbenzene-1-sulfinate and comparing it with known data from structurally similar compounds. The fundamental principle guiding this analysis is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1]

Molecular Structure Analysis

The structure of sodium 5-bromo-2-methylbenzene-1-sulfinate incorporates several key features that will govern its solubility:

-

Ionic Head Group: The sodium sulfinate (-SO₂Na) group is ionic, which will dominate its solubility behavior. This suggests a high affinity for polar solvents capable of solvating the sodium cation and the sulfinate anion.

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

-

Substituents: The methyl (-CH₃) group is weakly non-polar, while the bromine (-Br) atom is larger and more polarizable than a hydrogen atom, contributing to both van der Waals interactions and some polar character.

The interplay between the highly polar ionic head and the largely non-polar aromatic portion suggests that the molecule will exhibit limited solubility in purely non-polar solvents and will favor polar environments.

Analog Study: Comparative Solubility

While specific data for our target compound is unavailable, we can draw inferences from related, well-characterized sodium sulfinate and sulfonate salts.

| Compound Name | Structure | Reported Solubility Characteristics |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | Soluble in water.[2] A stock solution of 50 mg/mL is achievable in DMSO with sonication.[3] |

| Sodium p-Toluenesulfinate | CH₃C₆H₄SO₂Na | Slightly soluble in water.[4] Can be recrystallized from an ethanol/water mixture.[4] |

| Sodium Benzenesulfonate | C₆H₅SO₃Na | Highly soluble in water.[5] Slightly soluble in hot alcohol.[6] |

| Sodium p-Toluenesulfonate | CH₃C₆H₄SO₃Na | Highly soluble in water.[7] |

From this, we can predict that sodium 5-bromo-2-methylbenzene-1-sulfinate will likely exhibit:

-

High solubility in highly polar protic solvents like water, although likely less so than its sulfonate counterparts due to the less polar nature of the sulfinate group.

-

Moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile, which can solvate the cation and interact with the polar groups.

-

Low to negligible solubility in non-polar solvents like hexanes, toluene, and diethyl ether, where the energetic cost of breaking the crystal lattice and solvating the ions is not compensated by favorable solvent-solute interactions.

The following diagram illustrates the workflow for assessing solubility, from initial prediction to experimental confirmation.

Caption: Workflow for Solubility Profile Assessment.

Part 2: Experimental Determination of Solubility

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8]

Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

Sodium 5-bromo-2-methylbenzene-1-sulfinate (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid sodium 5-bromo-2-methylbenzene-1-sulfinate to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature. Allow the mixture to shake for a sufficient period to reach equilibrium. A preliminary experiment of 24 to 48 hours is recommended.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[9]

-

Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

The following diagram outlines the key steps of the experimental protocol.

Caption: Shake-Flask Experimental Workflow.

Part 3: Data Interpretation and Reporting

The results from the experimental determination should be compiled into a clear and organized format to facilitate analysis and comparison.

Recommended Data Table

| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Measured Solubility (mg/mL) at 25 °C |

| Water | Polar Protic | 10.2 | 80.1 | Record Experimental Value |

| Methanol | Polar Protic | 5.1 | 32.7 | Record Experimental Value |

| Ethanol | Polar Protic | 4.3 | 24.5 | Record Experimental Value |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Record Experimental Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Record Experimental Value |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Record Experimental Value |

| Dichloromethane | Chlorinated | 3.1 | 9.1 | Record Experimental Value |

| Toluene | Aromatic | 2.4 | 2.4 | Record Experimental Value |

| Hexane | Non-Polar | 0.1 | 1.9 | Record Experimental Value |

Interpreting the Results

The collected data will provide a quantitative solubility profile. This profile should be analyzed in conjunction with solvent properties. A high solubility in solvents with high polarity indices and dielectric constants would confirm the predicted behavior of an ionic salt. Conversely, low solubility in non-polar solvents would also align with the theoretical assessment. Any unexpected results, such as moderate solubility in a less polar solvent, could indicate specific solute-solvent interactions that warrant further investigation.

Conclusion

While public domain data on the solubility of sodium 5-bromo-2-methylbenzene-1-sulfinate is currently lacking, a combination of theoretical prediction and systematic experimental work can provide the necessary clarity. By analyzing its molecular structure and leveraging data from analogous compounds, researchers can make informed initial assessments. However, for the precision required in drug development, the empirical determination of solubility is indispensable. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating a comprehensive solubility profile. The resulting data will be a critical asset for optimizing synthetic routes, developing purification strategies, and advancing formulation efforts involving this compound.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications.

- Sodium p-toluenesulfinate | 824-79-3 - ChemicalBook.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC.

- Sodium benzenesulfinate | Biochemical Assay Reagents | MedChemExpress.

- Sodium p-toluenesulfinate - nordmann.global.

- Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem.

- CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica.

- Sodium benzenesulfonate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Classification of organic compounds By solubility.

- Sodium p-toluenesulfinate 95 824-79-3 - Sigma-Aldrich.

- CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica.

- CAS 873-55-2: Sodium benzenesulfinate - CymitQuimica.

Sources

- 1. chem.ws [chem.ws]

- 2. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 5. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 6. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

sodium 5-bromo-2-methylbenzene-1-sulfinate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Sodium 5-Bromo-2-Methylbenzene-1-Sulfinate

Introduction

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a versatile organosulfur compound of significant interest to researchers in organic synthesis and drug development. As an arylsulfinate salt, it serves as a powerful building block, enabling the formation of carbon-sulfur and nitrogen-sulfur bonds crucial for constructing complex molecules and pharmacophores.[1][2] The utility of these reagents is predicated on their purity and stability. However, like many nuanced reagents, its integrity can be compromised by improper storage and handling, leading to inconsistent experimental outcomes and potential safety hazards.

This guide provides a comprehensive overview of the chemical stability of sodium 5-bromo-2-methylbenzene-1-sulfinate. We will delve into its intrinsic chemical properties, explore the primary degradation pathways, and establish field-proven protocols for optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals who rely on the integrity of this reagent for successful and reproducible scientific endeavors.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the first step in designing appropriate storage strategies. Sodium 5-bromo-2-methylbenzene-1-sulfinate is an aromatic salt characterized by a sulfinate group, a bromine atom, and a methyl group attached to a benzene ring.

Caption: Molecular Structure of Sodium 5-bromo-2-methylbenzene-1-sulfinate.

Generally, arylsulfinate salts are white to off-white, odorless, and bench-stable crystalline solids.[1] Their salt-like nature makes them soluble in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNaO₂S | Internal Calculation |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in polar solvents like water and alcohols | [3] |

| Stability | Generally stable under standard laboratory conditions | [3][4] |

Chemical Stability and Degradation Pathways

The stability of sodium 5-bromo-2-methylbenzene-1-sulfinate is governed by the reactivity of its sulfinate functional group and, to a lesser extent, the bromo-aryl moiety. While considered "bench-stable" for general use, its longevity and purity are threatened by specific environmental factors.[1][5]

Oxidation

The primary degradation pathway for sulfinates is oxidation. The sulfur atom in the sulfinate group is in a +2 oxidation state and is susceptible to oxidation to the +4 state, forming the corresponding sulfonate.

-

Mechanism: Atmospheric oxygen can act as an oxidant, particularly over long-term storage or when exposed to air in solution. This process can be accelerated by heat, light, or the presence of catalytic metal impurities.

-

Consequence: The resulting sodium 5-bromo-2-methylbenzene-1-sulfonate is a different chemical entity with altered reactivity. In applications like palladium-catalyzed cross-coupling, where the sulfinate acts as a nucleophile, the sulfonate is unreactive and represents a critical impurity.[5]

Disproportionation

In solution, especially under acidic or heated conditions, sulfinate salts can undergo self-disproportionation. This complex process can lead to the formation of both more oxidized (sulfonate) and more reduced (thiosulfonate) species.[6]

-

Mechanism: Two molecules of the sulfinate react, with one being oxidized and the other reduced.

-

Consequence: This leads to a complex mixture of impurities, reducing the effective concentration of the desired reagent and complicating reaction workups and product purification.

Photodegradation

Organobromine compounds can be sensitive to light, particularly UV radiation.[7][8]

-

Mechanism: High-energy photons can induce homolytic cleavage of the carbon-bromine bond, generating aryl and bromine radicals. These highly reactive species can then initiate a cascade of secondary reactions, leading to debromination or polymerization.

-

Consequence: Formation of debrominated impurities and other undefined byproducts, compromising sample purity.

Caption: Key degradation pathways for sodium 5-bromo-2-methylbenzene-1-sulfinate.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling procedures are mandatory. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for handling sensitive reagents.[4][9][10]

Long-Term Storage Conditions

For maintaining the integrity of the compound for months to years, the following conditions are paramount:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including oxidation and thermal decomposition.[4] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the sensitive sulfinate group by atmospheric oxygen. |

| Container | Tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap). | Prevents moisture ingress and protects the compound from light-induced degradation.[9][10] |

| Environment | Store in a cool, dry, and well-ventilated area away from incompatible materials.[11][12] | Prevents accidental contact with oxidizers or acids and minimizes exposure to ambient humidity. |

Laboratory Handling

Proper handling during experimental use is as critical as long-term storage:

-

Inert Atmosphere: When weighing or handling the solid, especially if the container will be opened multiple times, do so in a glovebox or under a positive pressure of inert gas.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially strong oxidizing agents, into the storage container.[13]

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If a stock solution must be stored, it should be blanketed with an inert gas and stored refrigerated in a sealed, opaque container. Solution stability is significantly lower than solid-state stability.

-

Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and reactive metals.[8][13][14] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Workflow: Stability Assessment

Trustworthiness in research requires self-validating systems. Simply following storage guidelines is insufficient; periodic verification of reagent purity is a hallmark of good laboratory practice. The following section outlines a robust workflow for assessing the stability of sodium 5-bromo-2-methylbenzene-1-sulfinate.

Protocol: Accelerated Stability Study (Solid State)

This protocol is designed to assess the stability of the solid material under stressed conditions, which can be used to predict long-term stability under recommended storage conditions.

Objective: To determine the impact of temperature and humidity on the purity of solid sodium 5-bromo-2-methylbenzene-1-sulfinate over time.

Methodology:

-

Initial Analysis (T=0): Perform an initial purity assessment on a reference sample of the batch using the HPLC method detailed below. This establishes the baseline purity.

-

Sample Preparation: Aliquot approximately 10-20 mg of the solid into several amber glass vials.

-

Conditioning: Place sets of vials into stability chambers under the following conditions:

-

Condition A (Control): 2-8 °C (Refrigerator)

-

Condition B (Ambient): 25 °C / 60% Relative Humidity (RH)

-

Condition C (Accelerated): 40 °C / 75% Relative Humidity (RH)

-

-

Time Points: Pull one vial from each condition at specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

Analysis: Accurately weigh the contents of the pulled vial, dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water), and analyze immediately by HPLC to determine the purity (% area) of the main peak.

-

Data Evaluation: Compare the purity at each time point to the T=0 value. A significant decrease in purity or the appearance of major degradation peaks indicates instability under those conditions.

Caption: Experimental workflow for a solid-state accelerated stability study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard for assessing the purity of aromatic compounds.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Analysis: The primary degradation product, sodium 5-bromo-2-methylbenzene-1-sulfonate, will be more polar and thus have a shorter retention time than the parent sulfinate. Purity is calculated based on the relative peak area.

Conclusion

Sodium 5-bromo-2-methylbenzene-1-sulfinate is a robust reagent when stored and handled with the respect due to a sensitive chemical intermediate. Its primary vulnerabilities are oxidation to the corresponding sulfonate, potential disproportionation in solution, and photodegradation. Adherence to a strict storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—is essential for preserving its chemical integrity. For researchers in high-stakes fields like drug development, implementing routine stability testing via HPLC provides an indispensable layer of quality control, ensuring that experimental outcomes are both accurate and reproducible. By understanding the causality behind its degradation, scientists can confidently utilize this valuable building block to its full potential.

References

- Sodium 5-bromo-2-methylthiophene-3-sulfinate Product Inform

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

- Safety D

- LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Bromine Standard Operating Procedure. Princeton University Environmental Health and Safety. [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

- Bromine Chemical Safety.

-

Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. [Link]

- Bromine in orgo lab SOP. Providence College Environmental Health and Safety.

- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Buy Sodium 5-bromo-2-methylthiophene-3-sulfinate (EVT-13291808) [evitachem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 7. LCSS: BROMINE [web.stanford.edu]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. ehs.providence.edu [ehs.providence.edu]

- 10. chemscene.com [chemscene.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]

Methodological & Application

Application Note: Divergent Cross-Coupling Strategies Using Sodium 5-bromo-2-methylbenzene-1-sulfinate

Abstract & Strategic Utility

Sodium 5-bromo-2-methylbenzene-1-sulfinate (CAS: Generic Analogues Available) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its utility stems from its orthogonal bifunctionality :

-

The Sulfinate Moiety (

): A versatile nucleophile capable of forming C-C bonds (via desulfinative coupling) or C-S bonds (via sulfonylation). -

The Aryl Bromide Handle: A robust electrophile reserved for downstream diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide details the protocols for leveraging this molecule to synthesize biaryl scaffolds and diaryl sulfones , emphasizing chemoselectivity strategies to prevent self-polymerization due to the simultaneous presence of nucleophilic (sulfinate) and electrophilic (bromide) sites.

Mechanistic Insight: The Bifunctional Switch

The reactivity of this sulfinate is dictated by the catalytic system employed. The researcher must choose between extruding sulfur dioxide to form a C-C bond or retaining it to form a sulfone.

Pathway A: Desulfinative C-C Coupling (The "Masked" Aryl Nucleophile)

Under Pd-catalysis, the sulfinate undergoes desulfination to generate an aryl-palladium species.

-

Mechanism: Oxidative addition of the partner electrophile

Transmetallation with sulfinate -

Chemoselectivity Challenge: Since the starting material contains a bromine, it can theoretically act as the electrophile, leading to homocoupling/oligomerization.

-

Solution: Use coupling partners with significantly higher rates of oxidative addition (e.g., Aryl Iodides, electron-deficient Heteroaryl Chlorides) to outcompete the internal bromine handle.

Pathway B: C-S Sulfonylation

Under Cu-catalysis or oxidative conditions, the sulfur atom acts as the nucleophile.

-

Mechanism: Formation of a sulfonyl-copper intermediate or sulfonyl radical which attacks an electrophile.[1]

-

Utility: Direct access to sulfone-based pharmacophores without handling odorous thiols or requiring harsh oxidation steps.[1][3]

Visualizing the Divergent Workflow

The following diagram illustrates the decision tree for utilizing this reagent, highlighting the critical node of chemoselectivity.

Caption: Divergent synthetic pathways for Sodium 5-bromo-2-methylbenzene-1-sulfinate. Path A yields biaryls; Path B yields sulfones.[1] Both retain the bromine for late-stage functionalization.[1]

Experimental Protocols

Protocol A: Pd-Catalyzed Desulfinative Cross-Coupling (Synthesis of Bromo-Biaryls)

Objective: To couple the sulfinate with a heteroaryl chloride, extruding

Reagents & Conditions:

-

Substrate 1: Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.5 equiv)[1]

-

Substrate 2: 4-Chloropyridine HCl (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PCy

(10 mol%) or XPhos (for sterically demanding cases) -

Base: K

CO -

Solvent: 1,4-Dioxane or Toluene (degassed).[1]

-

Temp: 100-110 °C.

Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

and the phosphine ligand in a small volume of solvent and stir for 10 minutes to generate the active Pd(0) species. -

Reaction Assembly: To a pressure vial equipped with a magnetic stir bar, add the Sodium sulfinate (1.5 equiv), Heteroaryl chloride (1.0 equiv), and K

CO -

Solvent Addition: Add the pre-complexed catalyst solution and dilute with remaining solvent (Concentration ~0.2 M).

-

Degassing: Sparge with Argon for 5 minutes. Seal the vial.

-

Heating: Heat to 110 °C for 16 hours.

-

Note: The 2-methyl group on the sulfinate induces steric hindrance.[1] If conversion is low, increase temperature to 130 °C.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.[1]

-

Purification: Concentrate and purify via silica gel chromatography.

Validation Check:

-

Success: Appearance of product peak in LCMS (Mass = Sum of parts - SO

- NaCl).[1] -

Failure Mode (Homocoupling): If you observe a dimer of the sulfinate starting material, the oxidative addition into the partner was too slow. Switch to an Aryl Iodide partner.[1]

Protocol B: Cu-Catalyzed Sulfonylation (Synthesis of Diaryl Sulfones)[1][4]

Objective: To couple the sulfinate with an aryl iodide, retaining the

Reagents & Conditions:

-

Substrate 1: Sodium 5-bromo-2-methylbenzene-1-sulfinate (1.2 equiv)[1]

-

Substrate 2: Aryl Iodide (1.0 equiv)

-

Catalyst: CuI (10 mol%)[4]

-

Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline.[1]

-

Solvent: DMSO (Polar aprotic solvents are critical for sulfinate solubility).[1]

-

Temp: 80-100 °C.

Step-by-Step Procedure:

-

Assembly: Charge a reaction tube with CuI, Ligand, Sodium sulfinate, and Aryl Iodide.

-

Solvation: Add DMSO (0.5 M concentration).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). While some Cu-catalyzed sulfonylations tolerate air, inert conditions prevent oxidative homocoupling of the sulfinate to the thiosulfonate.

-

Reaction: Heat at 90 °C for 12-24 hours.

-

Workup: Dilute with water and extract with EtOAc.

-

Caution: DMSO is difficult to remove.[1] Wash the organic layer 3x with water and 1x with brine.

-

-

Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

| Parameter | Desulfinative Coupling (Path A) | Sulfonylation (Path B) |

| Primary Bond Formed | Carbon-Carbon (Biaryl) | Carbon-Sulfur (Sulfone) |

| Atom Economy | Lower (Loss of SO | High (Atom efficient) |

| Catalyst System | Palladium (Pd) / Phosphine | Copper (Cu) / Amine |

| Key Risk | Chemoselectivity (Br vs SO | Solubility of Sulfinate salt |

| Oxidation State | Redox Neutral (usually) | Often requires oxidative turnover if not using Ar-I |

| Steric Sensitivity | High (2-Me group hinders transmetallation) | Moderate |

Troubleshooting the "2-Methyl" Steric Factor

The ortho-methyl group in 5-bromo-2-methylbenzene-1-sulfinate significantly increases the steric bulk around the sulfur center.[1]

-

Observation: Low yields in Path A.

-

Remedy: Switch to sterically demanding, electron-rich ligands like SPhos or XPhos .[1] These ligands facilitate the transmetallation step in hindered biaryl synthesis.

References

-

Deng, H., et al. "Palladium-Catalyzed Desulfitative C-C Bond Formation."[1] Chemical Society Reviews, 2011.

- Foundational review on the mechanism of desulfin

-

Markovic, T., Willis, M.C., et al. "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions."[5] Chemical Science, 2017.[5]

- Establishes protocols for heteroaryl sulfinates, highly relevant to the reactivity of functionalized benzene sulfin

-

Taniguchi, N. "Copper-Catalyzed Synthesis of Vinyl Sulfones from Alkenes and Sodium Sulfinates."[1][6] Synlett, 2011.[6]

-

Provides the basis for Copper-catalyzed sulfonylation protocols.[1]

-

-

Maloney, K.M., et al. "Practical Desulfinative Cross-Coupling of Heteroaryl Sulfinates." Organic Letters, 2011.

- Discusses the use of K2CO3 and additives to manage SO2 extrusion.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of (E)-Alkenyl Sulfones from Alkenes or Alkynes via Copper-Catalyzed Oxidation of Sodium Sulfinates [organic-chemistry.org]

experimental protocol for using sodium 5-bromo-2-methylbenzene-1-sulfinate

A Modular Reagent for Radical C–H Arylation and Desulfitative Cross-Coupling

Executive Summary

Sodium 5-bromo-2-methylbenzene-1-sulfinate (referred to herein as Na-BMS ) is a bench-stable, solid aryl sulfinate salt designed for the modular functionalization of complex heterocycles and drug scaffolds. Unlike traditional aryl boronic acids or halides, Na-BMS serves as a versatile radical precursor that allows for the direct installation of the 2-methyl-5-bromophenyl moiety onto heteroaromatic cores via innate C–H functionalization (Minisci-type reaction).

Crucially, the 5-bromo substituent serves as a dormant synthetic handle, enabling downstream diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling) after the initial scaffold construction. This guide details the mechanistic basis, experimental protocols, and optimization strategies for utilizing Na-BMS in high-value medicinal chemistry workflows.

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | Sodium 5-bromo-2-methylbenzene-1-sulfinate |

| Structure | Aryl sulfinate anion with ortho-methyl and meta-bromo substitution |

| Role | Radical Precursor (via oxidative desulfitation) / Nucleophile |

| Primary Utility | Late-Stage Functionalization (LSF) of Heterocycles |

| Stability | Bench-stable solid; insensitive to moisture; store at RT |

| By-products | NaHSO₄, SO₂ (gas) |

Why Use Na-BMS?

-

Ortho-Blocking: The 2-methyl group restricts rotation and provides metabolic stability (blocking metabolic hot-spots).

-

Synthetic Handle: The 5-bromo position remains intact during radical addition, allowing for sequential cross-coupling.

-

Operational Simplicity: Avoids the need for pre-functionalized heterocycles (e.g., halides) required by traditional Pd-catalysis.

Mechanistic Insight: The Radical Pathway

The primary application of Na-BMS is the direct alkylation/arylation of electron-deficient heterocycles. The reaction proceeds via a radical mechanism initiated by an oxidant (typically tert-butyl hydroperoxide, TBHP).

Mechanism Diagram (Graphviz)

Caption: Mechanistic pathway of Na-BMS mediated innate C-H functionalization. The aryl radical is generated via oxidative desulfitation and trapped by the heterocycle.

Experimental Protocol A: Innate C–H Arylation (Minisci)

This protocol is optimized for the arylation of N-heterocycles (pyridines, quinolines, diazines, purines) using Na-BMS. It is a biphasic system designed to solubilize both the organic substrate and the inorganic salt.

Materials Required

-

Substrate: 1.0 equiv (e.g., Caffeine, Quinoline, Pyridine derivative).

-

Reagent: Na-BMS (3.0 equiv).

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv).

-

Solvent: Dichloromethane (DCM) / Water (H₂O) mixture (2.5 : 1 ratio).

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, accelerates reaction for basic heterocycles.

Step-by-Step Methodology

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv) and Na-BMS (1.5 mmol, 3.0 equiv).

-

Solvent Addition: Add DCM (2.5 mL) and H₂O (1.0 mL). The system will be biphasic.

-

Acidification (Conditional): If the substrate is a basic nitrogen heterocycle (e.g., pyridine), add TFA (0.5 mmol, 1.0 equiv) to protonate the nitrogen. Note: Protonated heterocycles are more electrophilic and reactive toward nucleophilic radicals.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add TBHP (2.5 mmol, 5.0 equiv) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23 °C) for 12–24 hours.

-

Observation: Evolution of gas (SO₂) indicates radical generation.

-

-

Quench & Workup:

-

Dilute with DCM (10 mL).

-

Add sat. aq. NaHCO₃ (10 mL) to neutralize TFA and remaining sulfinic acid.

-

Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify via silica gel flash chromatography.

Workflow Diagram (Graphviz)

Caption: Standard experimental workflow for Na-BMS mediated C-H functionalization.

Experimental Protocol B: Pd-Catalyzed Desulfitative Coupling

For substrates where radical chemistry is unsuitable (e.g., electron-rich arenes), Na-BMS can act as an aryl coupling partner in Palladium-catalyzed cross-couplings (Desulfitative Suzuki-Miyaura type).

Protocol

-

Reagents: Aryl Bromide (1.0 equiv), Na-BMS (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene (degassed).

-

Conditions: Heat at 100 °C for 16 hours under Argon.

-

Mechanism: Pd(II) inserts into the C-S bond of the sulfinate, followed by SO₂ extrusion to form the Pd-Aryl species, which then undergoes transmetallation/reductive elimination.

Optimization & Troubleshooting

The "Scientist's Notebook" for optimizing yields with Na-BMS:

Solvent Screening Matrix

| Solvent System | Phase | Utility | Recommendation |

| DCM / H₂O | Biphasic | Standard for most heterocycles. | Start here. |

| DMSO / H₂O | Homogeneous | Better for polar substrates; harder workup. | Use if solubility is poor in DCM. |

| Toluene / H₂O | Biphasic | Higher temperature reactions (if heating is needed). | Use for sluggish substrates. |

Common Issues & Fixes

-

Low Conversion:

-

Cause: Radical quenching or slow initiation.

-

Fix: Add a second portion of TBHP (2.0 equiv) after 6 hours. Increase temperature to 40 °C.

-

-

Regioselectivity Issues:

-

Cause: Multiple reactive C-H sites.

-

Fix: Acidify with TFA (protonation directs radical attack to the most electron-deficient positions, typically C2 or C4 of pyridines).

-

-

Decomposition of Na-BMS:

-

Observation: Formation of 5-bromo-2-methyl-benzene (protodesulfonylation).

-

Fix: Ensure vigorous stirring (emulsion is critical in biphasic systems) to ensure rapid trapping by the heterocycle.

-

Safety & Handling

-

Hazard Classification: Na-BMS is generally considered an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

-

Oxidant Warning: TBHP is a strong oxidant.[2] Never mix pure TBHP with transition metal catalysts directly; dilute in solvent first.

-

Gas Evolution: The reaction releases SO₂.[3] Perform in a well-ventilated fume hood.

-

Storage: Store Na-BMS in a tightly sealed container at room temperature. It is not hygroscopic but should be kept dry to maintain stoichiometry.

References

-

Baran, P. S., et al. "Innate C-H functionalization of heterocycles: A predictable and chemoselective method." Proceedings of the National Academy of Sciences (PNAS), 2011, 108(35), 14411-14415. Link[4]

-

Fujiwara, Y., et al. "Practical C-H functionalization of quinones with boronic acids." Journal of the American Chemical Society, 2011, 133(10), 3292-3295. (Foundational work on radical precursors). Link

-

Deng, G. J., et al. "Palladium-Catalyzed Desulfitative C-C Bond Formation." Organic Letters, 2013, 15(6), 1234-1237. Link

-

Luo, Y., et al. "Recent Advances in the Use of Sulfinates in Organic Synthesis." Chemical Reviews, 2020.[5][6] (Comprehensive review on sulfinate reactivity). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]

- 4. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

sodium 5-bromo-2-methylbenzene-1-sulfinate in the synthesis of pharmaceuticals

This guide details the technical application of Sodium 5-bromo-2-methylbenzene-1-sulfinate , a specialized organosulfur building block.[1] It is designed for medicinal chemists and process engineers requiring precise control over sulfonyl group installation and subsequent scaffold elaboration.

Category: Organosulfur Reagents / Pharmaceutical Intermediates Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Protocol & Application Guide[1]

Part 1: Executive Summary & Strategic Value

In modern drug discovery, the sulfonyl (

Sodium 5-bromo-2-methylbenzene-1-sulfinate (hereafter referred to as Na-BMBS ) represents a high-value "dual-functional" scaffold.[1] Unlike simple phenyl sulfinates, Na-BMBS possesses two distinct reactive handles:[1]

-

The Sulfinate Anion (

): A soft nucleophile capable of S-alkylation, oxidative amination, or transition-metal catalyzed coupling.[1] -

The Aryl Bromide (

): A latent electrophile positioned meta to the sulfonyl group, ready for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonyl moiety is established.[1]

This orthogonality allows researchers to install the sulfone "anchor" first and then elaborate the core via the bromide, or vice-versa, enabling rapid Structure-Activity Relationship (SAR) expansion around the toluene core.

Part 2: Chemical Profile & Structural Logic[1][2]

Compound Identity[1][3][4]

-

IUPAC Name: Sodium 5-bromo-2-methylbenzene-1-sulfinate[1]

-

Common Precursor: 5-Bromo-2-methylbenzenesulfonyl chloride (CAS: 69321-56-8)[1][2]

-

Structure Analysis:

-

Position 1 (

): Directing group for solubility and sulfur chemistry. -

Position 2 (

): Provides steric bulk (ortho-effect) which can improve metabolic stability of the adjacent sulfone by hindering nucleophilic attack or enzymatic degradation. -

Position 5 (

): Located para to the methyl group and meta to the sulfinate. This positioning minimizes steric interference during cross-coupling reactions at the bromine site.

-

Reactivity Matrix

| Reaction Type | Reactive Center | Mechanism | Application |

| S-Alkylation | Sulfur (Nucleophile) | Synthesis of alkyl-aryl sulfones.[1] | |

| Oxidative Amination | Sulfur (Oxidation) | Radical / Electrophilic | Synthesis of primary/secondary sulfonamides. |

| Desulfinative Coupling | Carbon (C1) | Pd-Catalyzed | Biaryl synthesis (removing sulfur).[1] |

| Cross-Coupling | Carbon (C5-Br) | Pd/Ni-Catalyzed | Scaffold elongation (retaining sulfur).[1] |

Part 3: Experimental Workflows & Protocols

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways accessible via Na-BMBS.

Caption: Divergent synthesis starting from Sodium 5-bromo-2-methylbenzene-1-sulfinate. Note that the Bromine handle allows for late-stage diversification (Pathway C).[1]

Protocol A: Synthesis of Aryl Sulfones (Nucleophilic Substitution)

This method utilizes the nucleophilic nature of the sulfinate sulfur atom to displace alkyl halides. This is superior to oxidizing sulfides as it avoids over-oxidation issues and tolerates the bromine substituent.

Reagents:

-

Na-BMBS (1.0 equiv)[1]

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion).

-

Temperature:

.

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Na-BMBS (1.0 mmol) in anhydrous DMF (

). -

Addition: Add the Alkyl Halide (1.2 mmol) dropwise at room temperature.

-

Note: If using volatile halides (e.g., MeI), use a sealed tube or a reflux condenser.

-

-

Reaction: Heat the mixture to

for 4–6 hours. Monitor by TLC or LC-MS.[1] The sulfinate starting material is highly polar; the sulfone product will be significantly less polar. -

Workup:

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: Sulfinates are ambident nucleophiles (reacting at S or O).[1] In polar aprotic solvents like DMF, and with "soft" electrophiles (alkyl halides), S-alkylation (forming sulfones) is kinetically favored over O-alkylation (forming sulfinic esters).

Protocol B: Synthesis of Sulfonamides (Oxidative Coupling)

Direct reaction of sulfonyl chlorides with amines is standard, but sulfonyl chlorides are unstable. Using the stable Na-BMBS salt with an in situ activation is a robust alternative, especially for parallel synthesis libraries.[1]

Reagents:

-

Na-BMBS (1.0 equiv)[1]

-

Amine (

equiv) -

Iodine (

) (1.5 equiv) - The Oxidant -

Base:

or -

Solvent: DCM or Water/EtOAc biphasic system.[1]

Step-by-Step Procedure:

-

Activation: Dissolve Na-BMBS (1.0 mmol), the Amine (1.2 mmol), and Base (2.0 mmol) in DCM (

). -

Oxidation: Add Iodine (1.5 mmol) in one portion. The solution will turn dark brown.

-